molecular formula C25H36N2O4S2 B6418549 1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane CAS No. 684226-00-4

1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane

Cat. No.: B6418549
CAS No.: 684226-00-4
M. Wt: 492.7 g/mol
InChI Key: YQWGESRFBRUCAK-UHFFFAOYSA-N
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Description

1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane typically involves the reaction of 1,4-diazepane with 2-methyl-5-(propan-2-yl)benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and protein functions.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The diazepane ring provides structural stability and enhances the binding affinity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-bis(phenylsulfonyl)-1,4-diazepane: Similar structure but with phenyl groups instead of 2-methyl-5-(propan-2-yl)benzene.

    1,4-bis(methylsulfonyl)-1,4-diazepane: Contains methyl groups instead of 2-methyl-5-(propan-2-yl)benzene.

    1,4-bis(ethylsulfonyl)-1,4-diazepane: Contains ethyl groups instead of 2-methyl-5-(propan-2-yl)benzene.

Uniqueness

1,4-bis[2-methyl-5-(propan-2-yl)benzenesulfonyl]-1,4-diazepane is unique due to the presence of bulky 2-methyl-5-(propan-2-yl)benzene groups, which can influence its reactivity and binding properties. This structural feature may enhance its specificity and efficacy in certain applications compared to similar compounds.

Properties

IUPAC Name

1,4-bis[(2-methyl-5-propan-2-ylphenyl)sulfonyl]-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O4S2/c1-18(2)22-10-8-20(5)24(16-22)32(28,29)26-12-7-13-27(15-14-26)33(30,31)25-17-23(19(3)4)11-9-21(25)6/h8-11,16-19H,7,12-15H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWGESRFBRUCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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